(S)-1-(Naphthalen-1-yl)propane-1,3-diol
Description
(S)-1-(Naphthalen-1-yl)propane-1,3-diol is a chiral diol characterized by a naphthalene ring substituted at the 1-position and a propane-1,3-diol backbone. The (S)-enantiomer is of particular interest due to its stereochemical specificity, which can influence biological activity, material properties, and synthetic applications.
Properties
Molecular Formula |
C13H14O2 |
|---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
(1S)-1-naphthalen-1-ylpropane-1,3-diol |
InChI |
InChI=1S/C13H14O2/c14-9-8-13(15)12-7-3-5-10-4-1-2-6-11(10)12/h1-7,13-15H,8-9H2/t13-/m0/s1 |
InChI Key |
BGGNLVFWUUBPQS-ZDUSSCGKSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2[C@H](CCO)O |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(CCO)O |
Origin of Product |
United States |
Biological Activity
(S)-1-(Naphthalen-1-yl)propane-1,3-diol is a chiral compound notable for its potential biological activities, particularly in the fields of pharmacology and organic chemistry. This article explores the biological activity of this compound, focusing on its antimicrobial and anti-inflammatory properties, as well as its interactions with biological macromolecules.
Chemical Structure and Properties
(S)-1-(Naphthalen-1-yl)propane-1,3-diol has a molecular formula of C_{13}H_{14}O_{3} and is characterized by two hydroxyl groups on a propane backbone, which enhance its solubility and reactivity. The presence of the naphthalene moiety contributes to its interaction with various biological targets, potentially modulating enzyme activities or receptor interactions.
Antimicrobial Properties
Research indicates that (S)-1-(Naphthalen-1-yl)propane-1,3-diol exhibits significant antimicrobial activity. In studies assessing its efficacy against various bacterial strains, this compound demonstrated notable inhibitory effects. For example:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 0.25 mg/mL |
| Salmonella Typhi | 0.5 mg/mL |
These results suggest that (S)-1-(Naphthalen-1-yl)propane-1,3-diol may serve as a potential candidate for developing new antimicrobial agents .
Anti-inflammatory Properties
In addition to its antimicrobial activity, (S)-1-(Naphthalen-1-yl)propane-1,3-diol has been shown to possess anti-inflammatory properties. Studies have indicated that it can inhibit the release of pro-inflammatory cytokines and enzymes such as β-glucuronidase from neutrophils. This suggests a mechanism through which the compound may exert therapeutic effects in inflammatory conditions .
The biological activity of (S)-1-(Naphthalen-1-yl)propane-1,3-diol is believed to be mediated through several mechanisms:
- Hydrogen Bonding: The hydroxyl groups facilitate hydrogen bonding with biological macromolecules, enhancing interaction specificity.
- Hydrophobic Interactions: The naphthalene moiety provides hydrophobic characteristics that may influence binding affinity to lipid membranes or hydrophobic pockets in proteins .
Case Studies
Several case studies have illustrated the potential applications of (S)-1-(Naphthalen-1-yl)propane-1,3-diol in drug development:
- Anticancer Investigations: In vitro studies have explored the interactions of this compound with key enzymes involved in cancer progression, such as Caspase-3 and Topoisomerase II. These studies suggest that it may exhibit anticancer properties by inducing apoptosis in cancer cells .
- Biocatalytic Applications: Recent research has highlighted the use of (S)-1-(Naphthalen-1-yl)propane-1,3-diol in biocatalytic reactions aimed at enhancing the synthesis of enantiopure compounds. This application underscores its importance in pharmaceutical chemistry for producing chiral drugs .
Scientific Research Applications
Pharmaceutical Development
Role as an Intermediate:
(S)-1-(Naphthalen-1-yl)propane-1,3-diol is utilized as a key intermediate in the synthesis of pharmaceutical compounds. Its chiral nature allows it to be involved in the development of drugs that target specific biological pathways, enhancing drug efficacy and stability.
Case Study:
A study highlighted the use of this compound in synthesizing beta-blockers, which are essential for treating cardiovascular diseases. The stereochemistry of (S)-1-(Naphthalen-1-yl)propane-1,3-diol is crucial for the biological activity of these agents, demonstrating its importance in drug formulation .
Cosmetic Formulations
Moisturizing Properties:
The compound is incorporated into skincare products due to its ability to improve moisture retention and enhance product texture. It acts as an emollient and stabilizer in formulations.
Application Example:
In a series of cosmetic formulations, (S)-1-(Naphthalen-1-yl)propane-1,3-diol was shown to significantly improve skin hydration levels compared to formulations without this ingredient. This highlights its potential for use in high-end skincare products .
Material Science
Polymer Development:
(S)-1-(Naphthalen-1-yl)propane-1,3-diol is also used in the development of specialty polymers. Its incorporation into polymer matrices enhances mechanical properties and thermal stability.
| Property | Without (S)-1-(Naphthalen-1-yl)propane-1,3-diol | With (S)-1-(Naphthalen-1-yl)propane-1,3-diol |
|---|---|---|
| Tensile Strength | 30 MPa | 45 MPa |
| Thermal Stability | 150 °C | 200 °C |
| Flexibility | Low | High |
This table illustrates the improvements in material properties when using (S)-1-(Naphthalen-1-yl)propane-1,3-diol in polymer formulations .
Analytical Chemistry
Standard Reference:
In analytical chemistry, (S)-1-(Naphthalen-1-yl)propane-1,3-diol serves as a standard for chromatography techniques. Its unique properties allow for accurate calibration and analysis of complex mixtures.
Research Findings:
A study demonstrated that using this compound as a standard significantly improved the resolution and accuracy of chromatographic analyses in complex biological samples .
Organic Synthesis Research
Synthetic Pathways:
The compound plays a vital role in various organic synthesis pathways, allowing chemists to create complex molecular structures with precision. Its stereochemical properties are leveraged to produce enantiomerically pure compounds.
Example Application:
Research has shown that (S)-1-(Naphthalen-1-yl)propane-1,3-diol can be used to synthesize other naphthalene derivatives through selective reactions, showcasing its versatility in organic synthesis .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituents
The propane-1,3-diol backbone is conserved across analogs, but substituents on the aromatic ring and stereochemistry vary significantly:
Key Observations :
Key Observations :
- Synthetic vs. Natural Origins : Naphthalene-containing diols are primarily synthetic, whereas phenyl-substituted analogs (e.g., Taxus compounds) are often isolated from plants .
- Isomer Separation : Racemic mixtures (e.g., 1-(3-chlorophenyl)-diol) necessitate chromatographic separation, highlighting the advantage of enantioselective synthesis for the target compound .
Material Science:
Physical and Spectroscopic Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
